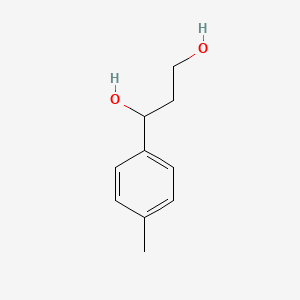![molecular formula C11H18O3 B13673881 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with two methyl groups attached to the dioxane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 2,2-dimethyl-1,3-propanediol and cyclohexanone in the presence of an acid catalyst to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
8-Iodo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Contains an iodine atom, which imparts different chemical properties.
1,9-Dioxaspiro[5.5]undecan-4-one: Lacks the dimethyl groups, resulting in different reactivity and applications.
Uniqueness
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic structure with two methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3 |
Clave InChI |
FITWWSJDEYDCPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCO1)CC(=O)CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


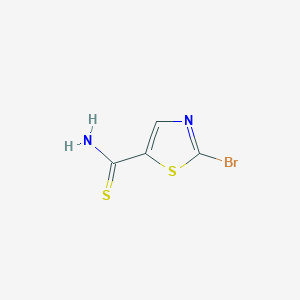

![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
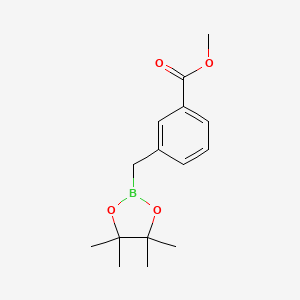


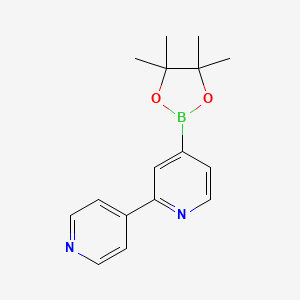

![Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate hydrochloride](/img/structure/B13673870.png)

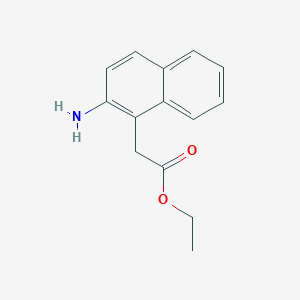
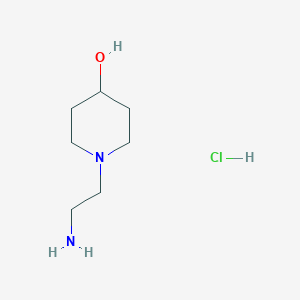
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
